molecular formula C18H14BrNO2 B5304827 2-[(E)-2-(2-bromo-5-methoxyphenyl)ethenyl]quinolin-8-ol

2-[(E)-2-(2-bromo-5-methoxyphenyl)ethenyl]quinolin-8-ol

Cat. No.: B5304827
M. Wt: 356.2 g/mol
InChI Key: FIANYJONZWXIBV-SOFGYWHQSA-N
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Description

2-[(E)-2-(2-bromo-5-methoxyphenyl)ethenyl]quinolin-8-ol is an organic compound that belongs to the class of quinoline derivatives. This compound is characterized by the presence of a quinoline ring system substituted with a bromo-methoxyphenyl group via an ethenyl linkage. Quinoline derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(E)-2-(2-bromo-5-methoxyphenyl)ethenyl]quinolin-8-ol typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as 2-bromo-5-methoxybenzaldehyde and 8-hydroxyquinoline.

    Condensation Reaction: The key step involves a condensation reaction between 2-bromo-5-methoxybenzaldehyde and 8-hydroxyquinoline in the presence of a base such as potassium carbonate. This reaction forms the ethenyl linkage between the two aromatic systems.

    Purification: The crude product is purified using techniques such as recrystallization or column chromatography to obtain the desired compound in high purity.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to improve yield and reduce costs. This can include the use of more efficient catalysts, solvents, and reaction conditions. Additionally, large-scale production may require the development of continuous flow processes to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

2-[(E)-2-(2-bromo-5-methoxyphenyl)ethenyl]quinolin-8-ol can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form quinoline N-oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to produce reduced derivatives.

    Substitution: The bromo group in the compound can be substituted with other nucleophiles such as amines, thiols, or alkoxides under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Nucleophiles such as amines in the presence of a base like triethylamine.

Major Products Formed

    Oxidation: Quinoline N-oxides.

    Reduction: Reduced quinoline derivatives.

    Substitution: Substituted quinoline derivatives with various functional groups.

Scientific Research Applications

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: It has shown potential as an antimicrobial and anticancer agent due to its ability to interact with biological targets.

    Medicine: Research has indicated its potential use in the development of new therapeutic agents for the treatment of infectious diseases and cancer.

    Industry: The compound can be used in the development of new materials with specific properties, such as fluorescence or conductivity.

Mechanism of Action

The mechanism of action of 2-[(E)-2-(2-bromo-5-methoxyphenyl)ethenyl]quinolin-8-ol involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound can bind to DNA, enzymes, and receptors, affecting their function and leading to biological effects.

    Pathways Involved: It can modulate signaling pathways involved in cell proliferation, apoptosis, and immune response, contributing to its therapeutic potential.

Comparison with Similar Compounds

Similar Compounds

  • 2-[(E)-2-(2-bromophenyl)ethenyl]quinolin-8-ol
  • 2-[(E)-2-(2-methoxyphenyl)ethenyl]quinolin-8-ol
  • 2-[(E)-2-(2-chlorophenyl)ethenyl]quinolin-8-ol

Uniqueness

2-[(E)-2-(2-bromo-5-methoxyphenyl)ethenyl]quinolin-8-ol is unique due to the presence of both bromo and methoxy substituents on the phenyl ring, which can influence its chemical reactivity and biological activity. The combination of these substituents can enhance its ability to interact with biological targets and improve its pharmacokinetic properties.

Properties

IUPAC Name

2-[(E)-2-(2-bromo-5-methoxyphenyl)ethenyl]quinolin-8-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H14BrNO2/c1-22-15-9-10-16(19)13(11-15)6-8-14-7-5-12-3-2-4-17(21)18(12)20-14/h2-11,21H,1H3/b8-6+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FIANYJONZWXIBV-SOFGYWHQSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)Br)C=CC2=NC3=C(C=CC=C3O)C=C2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC(=C(C=C1)Br)/C=C/C2=NC3=C(C=CC=C3O)C=C2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H14BrNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

356.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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